2,4-Difluorostyrene

Polymer Chemistry Fluoropolymers Reactivity Ratios

2,4-Difluorostyrene (CAS 399-53-1) is a fluorinated aromatic vinyl monomer used primarily as a building block in the synthesis of specialty polymers. The strategic placement of two fluorine atoms on the aromatic ring provides a balanced profile of reactivity and physical properties, distinguishing it from non-fluorinated styrene and other fluorinated analogs.

Molecular Formula C8H6F2
Molecular Weight 140.13 g/mol
CAS No. 399-53-1
Cat. No. B1320911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorostyrene
CAS399-53-1
Molecular FormulaC8H6F2
Molecular Weight140.13 g/mol
Structural Identifiers
SMILESC=CC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
InChIKeyIZYHZMFAUFITLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorostyrene (CAS 399-53-1) Technical Procurement Guide: Monomer Specifications and Applications


2,4-Difluorostyrene (CAS 399-53-1) is a fluorinated aromatic vinyl monomer used primarily as a building block in the synthesis of specialty polymers [1]. The strategic placement of two fluorine atoms on the aromatic ring provides a balanced profile of reactivity and physical properties, distinguishing it from non-fluorinated styrene and other fluorinated analogs. This compound exhibits a density of 1.132 g/cm³ and a refractive index of 1.512 , with a boiling point of 138.285 °C at 760 mmHg .

Why 2,4-Difluorostyrene Cannot Be Simply Replaced by Other Fluorostyrenes


The substitution pattern of fluorine atoms on the styrene ring critically influences monomer reactivity ratios and the resulting copolymer microstructure [1]. Even among structurally similar difluorostyrenes, the position of the fluorine atoms dictates the monomer's behavior in radical copolymerizations. This leads to significant differences in copolymer composition, sequence distribution, and ultimate material properties. Therefore, directly substituting 2,4-difluorostyrene with an isomer, such as 2,5-difluorostyrene or a mono-fluorinated analog like 4-fluorostyrene, is not scientifically valid without re-optimizing the entire polymerization process and expecting altered material performance.

Quantitative Differentiation: 2,4-Difluorostyrene vs. Key Analogs


Radical Copolymerization Reactivity with Styrene: 2,4-Difluorostyrene vs. 4-Fluorostyrene

The radical copolymerization behavior of 2,4-difluorostyrene (DFS) with 1-vinylnaphthalene (1VN) shows a strong tendency for ideal copolymerization, in stark contrast to the highly alternating behavior of more fluorinated analogs. The product of the monomer reactivity ratios (r1 * r2) at 70°C for the 1VN-DFS pair is 0.74, which is closer to 1.0 (ideal) than the values for more fluorinated styrenes [1]. This indicates that DFS produces copolymers with a more random sequence distribution compared to the alternating sequences formed with pentafluorostyrene (PFS), where r1VN*rPFS is 0.11 [1]. This difference is critical for controlling copolymer architecture and final material properties such as glass transition temperature and mechanical behavior.

Polymer Chemistry Fluoropolymers Reactivity Ratios

Physical Property Benchmark: Density and Refractive Index vs. 2,6-Difluorostyrene

The physical properties of 2,4-difluorostyrene, such as density and refractive index, are crucial for applications like optical polymers and photoresists where precise material constants are required. The density of 2,4-difluorostyrene is reported as 1.132 g/cm³, and its refractive index is 1.512 . While a direct, cross-study comparison is limited, these values are distinct from the physical properties of its isomer, 2,6-difluorostyrene. For instance, a related compound, 2,6-difluorostyrene, has a reported monoisotopic mass of 140.043762 Da [1], which is similar, but the different substitution pattern will influence intermolecular interactions and thus macroscopic properties like density and boiling point. This difference in physical constants must be accounted for in formulation and processing.

Physical Chemistry Material Science Optical Polymers

Reactivity Ranking in Copolymerization with Methyl 2-Cyano-3-phenyl-2-propenoates

In a series of copolymerizations of styrene with various difluoro-substituted phenyl propenoates, the relative reactivity (1/r1) of the monomer was found to be 1.4 for the 2,4-difluoro derivative [1]. This value places the 2,4-difluoro isomer in the middle of the reactivity range for this class of compounds. The order of reactivity was 2,5-difluoro (2.11) > 2,6-difluoro (1.84) > 3,5-difluoro (1.71) > 2,4-difluoro (1.4) > 3,4-difluoro (0.65) > 2-chloro-6-fluoro (0.59). This ranking demonstrates that the 2,4-difluoro substitution pattern results in a specific, intermediate reactivity that is distinct from other difluoro isomers and mixed halogen analogs.

Polymer Synthesis Fluorinated Monomers Structure-Property Relationship

Optimized Research & Industrial Applications for 2,4-Difluorostyrene


Design of Random and Gradient Fluorinated Copolymers

The reactivity ratio data (r1*r2 = 0.74 for 1VN-DFS) [1] indicates that 2,4-difluorostyrene is an excellent choice for synthesizing random or gradient copolymers with aromatic comonomers. Its tendency for ideal copolymerization, unlike the highly alternating behavior of pentafluorostyrene (r1*rPFS = 0.11), allows researchers to create copolymers with a more uniform distribution of fluorinated units along the polymer backbone. This is crucial for applications requiring a homogeneous material composition, such as in certain dielectric or optical films.

Fine-Tuning Reactivity in Fluoromonomer Libraries

The well-defined reactivity ranking of difluorostyrene isomers (e.g., 2,5- > 2,6- > 2,4-difluoro) [2] provides a quantitative basis for selecting monomers in a combinatorial approach to polymer synthesis. 2,4-Difluorostyrene occupies a specific, intermediate position in this reactivity scale. This allows polymer chemists to systematically adjust the incorporation rate of fluorinated units into a copolymer chain by choosing the appropriate isomer, a strategy not possible with a single, more reactive or less reactive monomer.

Development of High-Performance Optical Polymers and Photoresists

The specific refractive index (1.512) and density (1.132 g/cm³) of 2,4-difluorostyrene are key parameters for designing optical polymers and photoresists. In these applications, the precise control over a material's refractive index is paramount for light management and pattern resolution. The 2,4-difluoro substitution pattern offers a distinct refractive index compared to non-fluorinated or mono-fluorinated styrenes, enabling formulators to fine-tune the optical properties of their final product. This is particularly relevant for advanced photoresists used in semiconductor manufacturing, where fluorinated monomers are known to improve transparency at key wavelengths [3].

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